5-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)piperidine-2-carboxylicacid,Mixtureofdiastereomers
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Overview
Description
5-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)piperidine-2-carboxylicacid,Mixtureofdiastereomers is a versatile compound with a unique structure that allows for diverse applications in scientific research.
Preparation Methods
The synthetic routes for 5-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)piperidine-2-carboxylicacid,Mixtureofdiastereomers typically involve multiple steps, including the formation of the cyclobutyl and piperidine rings, followed by the introduction of the 2-methylpropan-2-yl group. Reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperidine ring. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Scientific Research Applications
5-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)piperidine-2-carboxylicacid,Mixtureofdiastereomers has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 5-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)piperidine-2-carboxylicacid,Mixtureofdiastereomers exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in biological activity, making it a valuable compound for studying various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Compared to other similar compounds, 5-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)piperidine-2-carboxylicacid,Mixtureofdiastereomers stands out due to its unique structure and versatile applications. Similar compounds include:
Cyclobutyl derivatives: Compounds with similar cyclobutyl rings but different functional groups.
Piperidine derivatives: Compounds with piperidine rings and varying substituents.
Carboxylic acids: Compounds with carboxylic acid functional groups but different ring structures. The uniqueness of this compound lies in its combination of these structural elements, which allows for a wide range of applications and reactivity.
Properties
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-14(2,3)21-13(20)17-15(7-4-8-15)10-5-6-11(12(18)19)16-9-10/h10-11,16H,4-9H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYGFFILQSPOLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2CCC(NC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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